Methyl 4-bromo-5-cyano-2-hydroxybenzoate Methyl 4-bromo-5-cyano-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 1805099-23-3
VCID: VC2769346
InChI: InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3
SMILES: COC(=O)C1=C(C=C(C(=C1)C#N)Br)O
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol

Methyl 4-bromo-5-cyano-2-hydroxybenzoate

CAS No.: 1805099-23-3

VCID: VC2769346

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-cyano-2-hydroxybenzoate - 1805099-23-3

Description

Methyl 4-bromo-5-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol . This compound is a derivative of benzoic acid, featuring a benzene ring substituted with bromine, cyano, and hydroxy functional groups. These functional groups contribute to its unique chemical properties and potential biological activities.

Synthesis of Methyl 4-bromo-5-cyano-2-hydroxybenzoate

The synthesis of Methyl 4-bromo-5-cyano-2-hydroxybenzoate typically involves the esterification of 4-bromo-5-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions can be optimized to enhance yield and purity by adjusting factors such as temperature, solvent choice, and catalyst presence.

Biological Activities

Research on Methyl 4-bromo-5-cyano-2-hydroxybenzoate is limited, but compounds with similar structures have shown notable biological activities:

  • Antimicrobial Activity: Similar benzoate derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Cytotoxic Effects: Derivatives of related compounds have shown promising results in inhibiting the growth of cancer cell lines, such as human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116).

  • Anti-inflammatory Properties: In vitro studies have demonstrated that similar compounds possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Applications in Scientific Research

Methyl 4-bromo-5-cyano-2-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms. Its unique functional groups make it suitable for further chemical modifications and applications in medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Groups
Methyl 4-bromo-5-cyano-2-hydroxybenzoateC₉H₆BrNO₃256.05Bromo, Cyano, Hydroxy
Methyl 4-bromo-2-cyano-5-hydroxybenzoateC₉H₆BrNO₃256.05Bromo, Cyano, Hydroxy
Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoateC₁₁H₉BrN₂O₃285.09Amino, Bromo, Cyano, Hydroxy

These compounds differ in the positioning of their functional groups, which affects their chemical reactivity and biological activity.

Future Research Directions

Future research should focus on exploring the compound's antimicrobial, anticancer, and anti-inflammatory properties through in vitro and in vivo studies. Additionally, optimizing its synthesis and exploring its potential applications in pharmaceuticals and agrochemicals could provide valuable insights into its utility in various industries.

Antimicrobial Activity of Similar Compounds

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HCT-11610

These data are based on studies of related compounds and highlight the potential biological activities of Methyl 4-bromo-5-cyano-2-hydroxybenzoate.

CAS No. 1805099-23-3
Product Name Methyl 4-bromo-5-cyano-2-hydroxybenzoate
Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
IUPAC Name methyl 4-bromo-5-cyano-2-hydroxybenzoate
Standard InChI InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3
Standard InChIKey UOMQSNSDWXCACP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C(=C1)C#N)Br)O
Canonical SMILES COC(=O)C1=C(C=C(C(=C1)C#N)Br)O
PubChem Compound 121227807
Last Modified Aug 16 2023

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